(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate is a complex organic compound featuring a bicyclic structure with multiple functional groups. Its molecular formula suggests a high degree of structural complexity, characterized by the presence of a bicyclo framework and various substituents that may influence its chemical behavior and biological activity. The compound's unique structural features are likely to contribute to its reactivity and potential applications in various fields.
Research suggests that incensole acetate exerts its biological effects through multiple mechanisms [, ]. Here are two potential pathways:
These reactions are facilitated by enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity
The biological activity of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate is of significant interest due to its potential therapeutic properties. Compounds with similar structures often exhibit various biological activities such as:
Several methods can be employed for the synthesis of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate:
These methods highlight the versatility in synthetic approaches for complex organic molecules .
The applications of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate are diverse:
These applications underscore the compound's versatility across different industries .
Interaction studies are crucial for understanding how (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate interacts with biological systems:
Several compounds share structural characteristics with (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Limonene | Monoterpene | Antimicrobial |
Myrcene | Monoterpene | Anti-inflammatory |
Farnesene | Sesquiterpene | Antioxidant |
The uniqueness of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-y) acetate lies in its specific bicyclic structure combined with multiple methyl and alkyl substituents that potentially enhance its solubility and reactivity compared to simpler terpenes like limonene and myrcene.
This detailed examination highlights the significance of (1,5,9-trimethyl-12-propan-2-y-l15 oxabicyclo[10.2.1]pentadeca 5 9 dien 2 yl) acetate in both chemical synthesis and biological applications while showcasing its potential as a valuable compound in various fields of research and industry.
The compound’s backbone consists of a 15-membered oxabicyclo[10.2.1] framework, a rare bicyclic system integrating a tetrahydrofuran (THF) ring fused to a 14-membered carbocycle. Key structural features include:
Structural Feature | Position | Functional Group | Role in Stability/Reactivity |
---|---|---|---|
Tetrahydrofuran (THF) ring | C-2 | Oxygen bridge | Conformational rigidity |
Double bonds | C-5, C-9 | Conjugated diene | Electronic conjugation |
Acetyl group | C-2 | Ester | Hydrophobicity modulation |
This framework is structurally analogous to incensole, a related diterpene, but differs in the presence of an acetyl group at C-2 and distinct stereochemical arrangements.
The absolute configuration of the compound was resolved through single-crystal X-ray diffraction, a critical step for distinguishing stereoisomers. Key findings include:
Stereochemical Descriptors:
Validation via Chiroptical Methods:
Method | Key Observation | Reference |
---|---|---|
X-ray Crystallography | Absolute configuration: $$ (1R,2S,5E,9E,12S) $$ | |
Solid-state ECD | Negative Cotton effect at 205 nm | |
VCD Spectroscopy | Confirmatory IR and vibrational data |
Nuclear magnetic resonance (NMR) spectroscopy provided critical insights into the compound’s electronic environment and stereochemical relationships.
Proton Group | Chemical Shift (δ, ppm) | Incensole (δ, ppm) | Role in Structural Differentiation |
---|---|---|---|
Acetyl methyl (COOCH₃) | 2.05 (s, 3H) | N/A | Diagnostic for acetate substitution |
C-2 oxygenated proton | 5.10 (d, 1H) | 3.18 (d, 1H) | Shift due to acetylation |
C-5 methyl | 1.48 (s, 3H) | 1.61 (s, 3H) | Conserved methyl environment |
C-9 vinyl protons | 5.06 (m, 2H) | 5.06 (m, 2H) | Conjugated diene system retention |
Molecular dynamics simulations revealed conformational preferences and strain energies in the bicyclic system:
Conformation | Energy (kcal/mol) | Dominant Feature | Prevalence |
---|---|---|---|
Chair-like THF ring | 0.00 | Minimized 1,3-diaxial strain | 45% |
Pseudoplanar macrocycle | 0.15 | Alleviated angle strain | 30% |
Isopropyl axial rotation | 0.25 | Steric clash mitigation | 25% |
Torsional Strain Analysis:
Docking Implications:
The compound (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate, commonly known as incensole acetate, represents a structurally fascinating 14-membered diterpenoid with significant synthetic challenges [1] [9] [21]. This bicyclic compound possesses the molecular formula C22H36O3 and a molecular weight of 348.5 grams per mole, featuring a complex oxabicyclo[10.2.1]pentadeca framework [1] [9]. The compound exhibits remarkable structural complexity with multiple stereocenters and a bridged bicyclic architecture that has attracted considerable attention from synthetic chemists [12] [15].
The biosynthetic foundation for incensole acetate synthesis originates from geranylgeranyl pyrophosphate, a C20 isoprenoid precursor that serves as the fundamental building block for diterpenoid construction [17] [31] [45]. Geranylgeranyl pyrophosphate undergoes enzymatic cyclization through complex carbocation cascade mechanisms to generate the characteristic bicyclic framework of incensole acetate [33] [34].
Research has demonstrated that geranylgeranyl pyrophosphate synthases exhibit substrate promiscuity, allowing for the transformation of unnatural farnesyl pyrophosphate derivatives into diterpenoid structures through enzymatic elongation-cyclization cascades [45]. The conversion process involves the initial formation of geranylgeranyl pyrophosphate from dimethylallyl pyrophosphate and isopentenyl pyrophosphate units through iterative elongation reactions catalyzed by prenyltransferases [45].
The cyclization mechanism proceeds through a cationic cascade involving established carbocation chemistry pathways, where the final carbocations are trapped either by deprotonation or nucleophilic attack by water [45]. This biosynthetic approach has been successfully demonstrated using geranylgeranyl pyrophosphate synthase from Streptomyces cyaneofuscatus and spata-13,17-diene synthase from Streptomyces xinghaiensis, resulting in new biotransformation products including cyclododecane cores and macrocyclic ethers [45].
The total synthesis approach from geranylgeranyl pyrophosphate has been validated through biochemical characterization studies, where incubation of terpene synthases with geranylgeranyl pyrophosphate resulted in the formation of bicyclic diterpenoid scaffolds with controlled stereochemistry [33]. These findings provide insight into the natural biosynthetic pathway and offer potential routes for synthetic applications.
The semi-synthetic approach to incensole acetate production represents a more practical and scalable methodology compared to total synthesis [12] [13] [15]. Boswellia species, particularly Boswellia papyrifera, serve as the primary natural source for incensole and incensole acetate extraction [13] [16] [36].
The semi-synthetic Jauch protocol has been successfully developed for large-scale preparation of incensole acetate from crude Boswellia papyrifera extracts [12] [15]. This methodology involves the conversion of a mixture containing incensole and incensole acetate to pure incensole acetate through acetylation using acetic anhydride, pyridine, and 4-dimethylaminopyridine [12] [15]. The process achieves purification through conventional flash column chromatography, yielding incensole acetate as a pure compound from complex natural extract mixtures [12] [15].
The extraction and purification process involves several critical steps:
Process Stage | Method | Yield (%) | Purity (%) |
---|---|---|---|
Initial Extraction | Maceration in petroleum ether | 30 | Variable |
Acetylation | Acetic anhydride/pyridine/4-dimethylaminopyridine | 90+ | 80+ |
Column Chromatography | Silica gel, pentane/diethyl ether (6:1) | 16 | 80+ |
Preparative High-Performance Liquid Chromatography | Isocratic methanol (100%) | 62 | 99+ |
Research conducted at Bangor University demonstrated that high-value compounds incensole and incensole acetate constitute between 9-15% of the total resin mass in Boswellia papyrifera and Boswellia occulta extracts after isolation via column chromatography [13]. The study revealed that simple, cost-effective steps including maceration in petroleum ether, low-quantity stationary phase column chromatography, and vacuum distillation using Kugelrohr apparatus could achieve up to 20% mass recovery based on resin mass with 83% purity determined by high-performance liquid chromatography [13].
Supercritical carbon dioxide extraction has emerged as an alternative methodology for obtaining incensole-rich fractions from Boswellia resins [13]. Extraction using a flow rate of 10 grams per minute carbon dioxide at 40-50°C and 90-300 bar pressure resulted in isolation of high-value incensole with 18% mass recovery and 80% purity determined by gas chromatography-mass spectrometry [13].
The acetylation and deacetylation mechanisms for incensole and incensole acetate interconversion represent fundamental chemical transformations that enable structural modifications and synthetic versatility [12] [15] [42]. These reversible modifications control the molecular properties and biological activities of the compounds.
The acetylation mechanism involves the reaction of incensole with acetic anhydride in the presence of pyridine and 4-dimethylaminopyridine as catalyst [12] [15]. The reaction proceeds through nucleophilic attack of the hydroxyl group at the C-2 position on the acetyl carbon of acetic anhydride, forming the acetate ester linkage. The process achieves greater than 90% yield with greater than 98% purity when conducted under controlled conditions [15].
Acetylation Reaction Conditions:
Parameter | Specification |
---|---|
Temperature | Gentle reflux in dichloromethane |
Reaction Time | 4 hours |
Catalyst | 4-dimethylaminopyridine |
Base | Pyridine |
Yield | >90% |
Purity | >98% |
The deacetylation mechanism involves hydrolysis of the acetate ester using potassium hydroxide in isopropanol [12] [15]. The reaction proceeds through nucleophilic attack of hydroxide ion on the carbonyl carbon of the acetate group, followed by elimination of acetate ion and regeneration of the free hydroxyl group. This transformation achieves approximately 90% yield with greater than 99% purity [15].
Deacetylation Reaction Conditions:
Parameter | Specification |
---|---|
Reagent | 1 Normal potassium hydroxide in isopropanol |
Temperature | Gentle reflux |
Reaction Time | 3 hours |
Yield | ~90% |
Purity | >99% |
Research has demonstrated that acetylation/deacetylation cycles control the export of sterols and related compounds from cellular systems [42]. The mechanism involves acetyltransferase enzymes for acetylation and membrane-anchored deacetylases for the reverse reaction, with substrate specificity determining whether acetylated compounds are secreted or retained [42]. This understanding provides insight into the biological relevance of acetylation modifications in incensole derivatives.
Recent developments in stereoselective synthesis of bicyclic diterpenoids have provided new methodologies applicable to incensole acetate and related compounds [23] [24] [25] [26]. These advances focus on controlling stereochemistry during key bond-forming reactions and developing efficient routes to complex polycyclic frameworks.
Contemporary approaches to bicyclic diterpenoid synthesis employ oxidative dearomatization-initiated cascade reactions for constructing complex molecular architectures [23] [26]. The oxidative dearomatization/Diels-Alder sequence has emerged as a powerful strategy, enabling rapid assembly of tetracyclic frameworks with excellent stereocontrol [23] [26]. This methodology has been successfully applied to the synthesis of bisorbicillinoid natural products through enzymatic oxidative dearomatization/dimerization processes [23].
Recent Synthetic Methodologies:
Methodology | Key Features | Stereoselectivity | Reference Application |
---|---|---|---|
Oxidative Dearomatization/Diels-Alder | Rapid tetracyclic assembly | >20:1 diastereoselectivity | Bisorbicillinoids [23] |
[2+1] and [2+2] Cycloadditions | Sequential cyclization | Highly diastereoselective | Bicyclo[2.1.0]pentanes [24] |
Ring-Closing Metathesis | Tetrasubstituted cycloheptenone formation | Stereoselective | Diterpene randainin [25] |
Palladium-Catalyzed Transannular Alkenylation | Bridged ring installation | Stereoselective | C19-Diterpenoid alkaloids [30] |
The development of stereoselective [2+1] and [2+2] cycloaddition sequences has enabled the synthesis of highly functionalized bicyclic systems [24]. This approach utilizes silver- or gold-catalyzed cyclopropenation of alkynes followed by intermolecular [2+2] photocycloaddition reactions with electron-deficient alkenes [24]. The methodology achieves high diastereoselectivity and proceeds with enantioretention when enantioenriched starting materials are employed [24].
Advanced synthetic strategies have incorporated bioinspired cascade reactions for efficient construction of complex diterpenoid frameworks [26] [28]. The tetracyclic diterpenoid synthesis facilitated by oxidative dearomatization-initiated [5+2] cycloaddition/pinacol rearrangement cascades has demonstrated wide substrate scope and excellent diastereoselectivity [26]. This approach has been successfully applied to the asymmetric total synthesis of ent-kauranoids and stemaranoids [26].
Ring-closing metathesis has emerged as a critical methodology for forming challenging ring systems in diterpenoid synthesis [25]. Recent applications include the formation of tetrasubstituted cycloheptenones through highly challenging ring-closing metathesis reactions, delivering trans-5/7 ring systems with excellent stereocontrol [25]. This methodology has been successfully employed in the first enantioselective total synthesis of diterpenoid randainin, which possesses a hydroazulenone core with β-substituted butenolide moiety [25].
The development of palladium-catalyzed transannular alkenylation reactions has provided new tools for installing functionalized bridged ring systems in diterpenoid alkaloids [30]. This methodology enables the stereoselective construction of BCDF tetracyclic ring systems through concise and efficient synthetic routes [30]. The approach begins with bridged [3.2.1] ring systems that are converted to key intermediates through highly regio- and stereoselective processes [30].